molecular formula C20H29ClN2O B12731665 1-Piperidinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride CAS No. 85564-97-2

1-Piperidinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride

Cat. No.: B12731665
CAS No.: 85564-97-2
M. Wt: 348.9 g/mol
InChI Key: KKXAVGBTBAOVLD-UHFFFAOYSA-N
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Description

1-Piperidinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring and an indacene moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride typically involves the reaction of piperidine with a suitable indacene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperidinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Piperidinepropanamide derivatives: Compounds with similar piperidine and propanamide structures.

    Indacene derivatives: Compounds containing the indacene moiety.

Uniqueness: 1-Piperidinepropanamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride is unique due to its specific combination of piperidine and indacene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

85564-97-2

Molecular Formula

C20H29ClN2O

Molecular Weight

348.9 g/mol

IUPAC Name

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-piperidin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C20H28N2O.ClH/c23-19(10-13-22-11-2-1-3-12-22)21-20-17-8-4-6-15(17)14-16-7-5-9-18(16)20;/h14H,1-13H2,(H,21,23);1H

InChI Key

KKXAVGBTBAOVLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=C3CCCC3=CC4=C2CCC4.Cl

Origin of Product

United States

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